2-[(2-Fluorophenyl)methoxy]pyridine-4-carbonitrile
Description
Properties
IUPAC Name |
2-[(2-fluorophenyl)methoxy]pyridine-4-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2O/c14-12-4-2-1-3-11(12)9-17-13-7-10(8-15)5-6-16-13/h1-7H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAJFKNWYGYLONV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=NC=CC(=C2)C#N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Fluorophenyl)methoxy]pyridine-4-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluorobenzyl alcohol and 4-cyanopyridine.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as potassium carbonate.
Reaction Mechanism: The 2-fluorobenzyl alcohol undergoes a nucleophilic substitution reaction with 4-cyanopyridine, facilitated by the base, to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave irradiation has also been explored to accelerate the reaction and improve product purity .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Fluorophenyl)methoxy]pyridine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
2-[(2-Fluorophenyl)methoxy]pyridine-4-carbonitrile is being explored as a potential pharmacophore for drug design. Its structural characteristics suggest it may interact effectively with specific biological targets, such as enzymes and receptors involved in various diseases.
Case Studies
- In a study assessing its anti-inflammatory properties, derivatives of similar pyridine compounds demonstrated significant inhibition of nitric oxide production in vitro, suggesting potential therapeutic applications against inflammatory diseases .
- Research has indicated that modifications to the compound can enhance its binding affinity to target proteins, which is crucial for developing effective drugs .
Materials Science
Development of Novel Materials
The compound is also under investigation for its use in creating materials with unique electronic or optical properties. The incorporation of the fluorophenyl and methoxy groups allows for tunable electronic characteristics, making it suitable for applications in organic electronics and photonics.
Experimental Findings
- Recent advancements in synthesizing similar compounds have shown promising results in developing organic light-emitting diodes (OLEDs) with enhanced efficiency due to the unique electronic properties conferred by the pyridine ring .
Biological Studies
Interaction with Biological Macromolecules
Studies have been conducted to understand how this compound interacts with biological macromolecules. Its potential therapeutic effects are being evaluated through various assays.
Key Insights
- The compound's mechanism of action involves modulating the activity of target enzymes or receptors, which can lead to significant biological effects. For instance, it has been noted that the presence of the fluorophenyl group enhances binding affinity compared to non-fluorinated analogs.
Mechanism of Action
The mechanism of action of 2-[(2-Fluorophenyl)methoxy]pyridine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity, while the pyridine ring facilitates its interaction with the active site of the target molecule. This interaction can modulate the activity of the target, leading to the desired biological effect .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key structural and physicochemical differences between 2-[(2-Fluorophenyl)methoxy]pyridine-4-carbonitrile and its analogs:
Key Observations :
- The methoxy group in the target compound increases molecular weight and polarity compared to non-alkoxy analogs like 2-(2-fluorophenyl)pyridine-4-carbonitrile .
- Substitution at pyridine position 3 (e.g., 2-ethoxy-3-cyano derivative ) alters electronic distribution, which may affect reactivity in further functionalization.
Crystallographic and Spectroscopic Data
- Crystal Packing: While crystallographic data for the target compound is unavailable, analogs like 4-(2-fluorophenyl)-2-methoxyhexahydrocycloocta[b]pyridine-3-carbonitrile (monoclinic, P2₁/n space group, a = 9.52 Å, b = 13.88 Å) suggest that fluorinated pyridines often adopt planar conformations stabilized by C–H···F interactions.
- NMR Trends : The methoxy group in the target compound would produce a distinct singlet near δ 3.8–4.0 ppm in ¹H NMR, while the 2-fluorophenyl group shows characteristic aromatic splitting patterns (e.g., doublets near δ 7.0–7.5 ppm) .
Biological Activity
2-[(2-Fluorophenyl)methoxy]pyridine-4-carbonitrile, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound can be characterized by its chemical formula C12H10FN3O, featuring a pyridine ring substituted with a methoxy group and a fluorophenyl moiety. The carbonitrile functional group further enhances its reactivity and biological profile.
The biological activity of this compound primarily involves its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammatory processes. This inhibition leads to reduced levels of prostaglandins, mediating anti-inflammatory effects .
- Anticancer Activity : Research indicates that this compound exhibits selective cytotoxicity against various cancer cell lines. It has been found to induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation .
Antimicrobial Properties
Studies have demonstrated that compounds similar to this compound possess notable antimicrobial effects. The presence of the pyridine nucleus enhances the compound's ability to combat bacterial and fungal infections .
Cytotoxicity Studies
Cytotoxicity assays have revealed varying degrees of toxicity across different human cancer cell lines. For instance:
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 (liver cancer) | <50 |
| DU145 (prostate cancer) | <100 |
| MDA-MB-231 (breast cancer) | <100 |
These results suggest that the compound exhibits promising anticancer activity, particularly against liver cancer cells .
Case Studies
- Anti-inflammatory Effects : A study evaluated the anti-inflammatory potential of this compound in carrageenan-induced paw edema models. The compound significantly reduced edema formation compared to control groups, indicating its efficacy as an anti-inflammatory agent .
- Cytotoxicity Assessment : In a comparative study involving various derivatives of pyridine compounds, this compound showed superior cytotoxic effects against the NCl-H1975 cell line, suggesting its potential as a targeted therapy in lung cancer treatment .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests good oral bioavailability. Its solubility and permeability characteristics facilitate effective absorption and distribution within biological systems .
Q & A
Q. Table 1: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Alkylation | 2-Fluorobenzyl bromide, NaOH, DCM, 25°C | 85% | |
| Cyclization | Piperidine catalyst, EtOH, reflux | 78% |
Which characterization techniques are critical for confirming the structure of this compound?
Methodological Answer:
- X-ray crystallography : Resolves bond lengths/angles (e.g., C-F = 1.35 Å, C≡N = 1.15 Å) and confirms stereochemistry .
- NMR spectroscopy : Key signals include:
- Mass spectrometry : Exact mass (calc. 256.08 g/mol) verifies molecular formula .
How is SHELX software applied in crystallographic refinement for this compound?
Methodological Answer:
SHELX programs (e.g., SHELXL) refine crystal structures by:
Data scaling : Use SADABS for absorption correction .
Hydrogen placement : Constrained riding models (C-H = 0.93–0.98 Å) .
Validation : Check for R-factor convergence (<5%) and ADP (atomic displacement parameter) consistency .
Note : SHELXTL (Bruker AXS) is preferred for high-throughput analysis of fluorophenyl derivatives .
What are the stability and handling considerations for this compound in laboratory settings?
Methodological Answer:
- Storage : Refrigerate (2–8°C) in airtight containers to prevent hydrolysis of the nitrile group .
- Decomposition risks : Avoid prolonged exposure to moisture or strong bases (e.g., NaOH), which may cleave the ether linkage .
Advanced Research Questions
How can discrepancies in crystallographic data (e.g., bond angles) be resolved?
Methodological Answer:
- Twinned data analysis : Use SHELXD for dual-space iterative phasing to resolve overlapping reflections .
- Validation tools : PLATON checks for missed symmetry or disorder (e.g., fluorophenyl ring deviations >5° require re-refinement) .
Example : In , C15-F1A bond angles (177.18°) were validated via Hirshfeld surface analysis to rule out disorder .
What computational methods predict the biological activity of this compound?
Methodological Answer:
- Docking studies : Use AutoDock Vina to model interactions with kinase targets (e.g., MAP3K12, Ki = 54 nM for analogs) .
- DFT calculations : Optimize geometry at B3LYP/6-311G(d,p) level to assess electrostatic potential near the nitrile group, correlating with electrophilic reactivity .
Q. Table 2: Predicted Binding Affinities (Analog Data)
| Target | Binding Energy (kcal/mol) | Reference |
|---|---|---|
| MAP3K12 | -9.2 | |
| PDE4 | -7.8 |
How can structure-activity relationships (SAR) guide derivative design?
Methodological Answer:
- Fluorine substitution : 2-Fluorophenyl enhances metabolic stability vs. non-fluorinated analogs (t₁/₂ increased by 2.5× in microsomal assays) .
- Nitrile group : Critical for hydrogen bonding with kinase catalytic lysine (e.g., K89 in MAP3K12) .
Design strategy : Replace methoxy with ethoxy to modulate lipophilicity (clogP from 2.1 → 2.5) .
What strategies address polymorphism in crystallization?
Methodological Answer:
- Solvent screening : Use 10% DMSO/water to favor monoclinic (P2₁/n) over triclinic polymorphs .
- Temperature ramping : Slow cooling (0.5°C/min) reduces stacking faults in cycloocta[b]pyridine systems .
Case Study : achieved Z'=4 with 1586.20 ų unit cell volume via controlled evaporation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
